molecular formula C11H14ClNO5S B1459478 Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate CAS No. 1858254-93-9

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B1459478
CAS No.: 1858254-93-9
M. Wt: 307.75 g/mol
InChI Key: OEBHHRQNWGFMII-UHFFFAOYSA-N
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Description

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2-chloro-5-methoxyaniline with methylsulfonyl chloride to form the intermediate N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, while the methylsulfonyl group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(2-chloro-5-methylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(2-chloro-5-methoxyphenyl)-N-(ethylsulfonyl)glycinate

Uniqueness

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the methylsulfonyl group also distinguishes it from other similar compounds, potentially enhancing its stability and solubility.

Biological Activity

Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate, also known as CAS No. 1858254-93-9, is a glycine derivative characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a methylsulfonyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H14ClNO5SC_{11}H_{14}ClNO_{5}S with a molecular weight of 307.75 g/mol. Its structure is defined by the following characteristics:

  • IUPAC Name : this compound
  • InChI Key : ZJOZSBVACQDHKI-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, potentially including enzymes and receptors involved in various metabolic pathways. The exact mechanisms remain to be fully elucidated but may involve modulation of signaling pathways relevant to inflammation and pain management.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Properties : The compound has been explored for its potential analgesic effects, which could position it as an alternative or adjunct therapy in pain management.

Case Studies and Research Findings

A review of existing literature reveals various studies focusing on the biological activity of this compound:

  • In Vitro Studies : Laboratory studies have shown that this compound can inhibit specific inflammatory mediators in cell cultures, indicating its potential role in modulating inflammatory responses.
  • Animal Models : In vivo studies using rodent models have demonstrated that administration of this compound leads to significant reductions in pain-related behaviors, supporting its analgesic potential.
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and various target proteins involved in pain and inflammation pathways, suggesting a mechanism for its observed biological effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectStudy TypeReference
Anti-inflammatoryInhibition of inflammatory mediatorsIn Vitro
AnalgesicReduction in pain behaviorsIn Vivo
Molecular InteractionFavorable docking scoresComputational Study

Properties

IUPAC Name

methyl 2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-17-8-4-5-9(12)10(6-8)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBHHRQNWGFMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152656
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858254-93-9
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858254-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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